Pituitary adenylate cyclase-activating polypeptide (PACAP) 6-38 is a significant peptide derived from the PACAP family, which plays a crucial role in various physiological processes. It serves as a potent and competitive antagonist for the PACAP receptor 1, inhibiting adenylate cyclase activity. This compound is particularly notable for its potential therapeutic applications in conditions such as migraines, depression, and neurodegenerative diseases.
The synthesis of PACAP 6-38 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides by sequentially adding amino acids to a growing chain attached to an insoluble resin. This technique allows for precise control over the sequence and modifications of the peptide.
The specific sequence of PACAP 6-38 is as follows:
This peptide has a molecular weight of approximately 4024.78 g/mol and is characterized by a high purity level (≥95% by HPLC) upon synthesis .
PACAP 6-38's molecular structure consists of a long chain of amino acids that form specific three-dimensional configurations essential for its biological activity. The structural data can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
The compound's InChI Key is BGZYREVJBMQLGS-ONKNJJKASA-N, which provides a unique identifier for its chemical structure in databases like PubChem .
PACAP 6-38 primarily acts by binding to the PAC1 receptor, inhibiting downstream signaling pathways associated with adenylate cyclase activation. This antagonistic action can be quantified through various assays measuring cyclic adenosine monophosphate (cAMP) levels in response to agonist stimulation.
Studies have shown that PACAP 6-38 effectively inhibits the stimulation of adenylate cyclase induced by both PACAP-27 and PACAP-38 with IC50 values around 2 nM and 21 nM respectively . The specificity of this interaction highlights its potential as a therapeutic agent targeting PAC1 receptor-mediated signaling.
The mechanism by which PACAP 6-38 exerts its effects involves competitive inhibition at the PAC1 receptor site. By binding to this receptor, it prevents the natural ligands (PACAP-27 and PACAP-38) from activating adenylate cyclase, thereby reducing cAMP production and subsequent biological responses.
Research indicates that this mechanism may contribute to alleviating conditions such as migraines and neurodegenerative disorders by modulating neuropeptide signaling pathways .
PACAP 6-38 is soluble in water at concentrations up to 2 mg/ml, making it suitable for various biological assays. It should be stored at -20°C to maintain stability over time .
The chemical formula for PACAP 6-38 is C182H300N56O45S. Its structural integrity is crucial for its function as an antagonist at the PAC1 receptor, influencing its interactions within biological systems .
PACAP 6-38 has been studied for its potential applications in several areas:
These applications highlight the importance of understanding PACAP receptors and their antagonists in developing targeted therapies for complex neurological conditions .
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1